

4-(Trifluoromethyl)quinoline-2-carbonitrile CAS number 25199-89-7

Author: BenchChem Technical Support Team. **Date:** January 2026

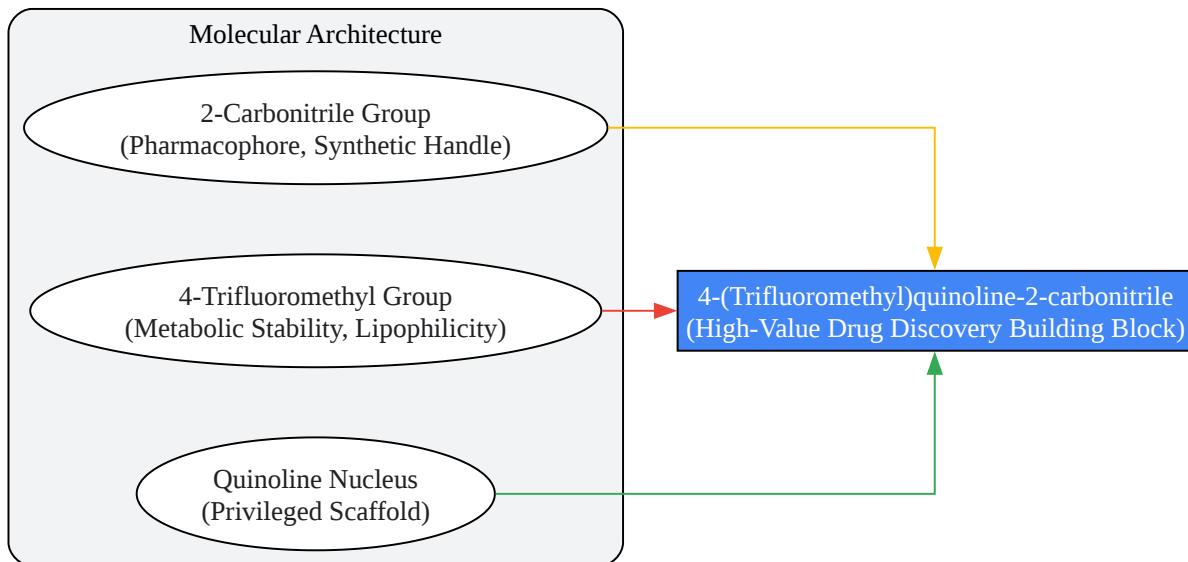
Compound of Interest

Compound Name: 4-(Trifluoromethyl)quinoline-2-carbonitrile

Cat. No.: B1395191

[Get Quote](#)

An In-depth Technical Guide to **4-(Trifluoromethyl)quinoline-2-carbonitrile** (CAS: 25199-89-7): A Privileged Scaffold for Modern Drug Discovery


Executive Summary

4-(Trifluoromethyl)quinoline-2-carbonitrile is a highly functionalized heterocyclic compound that stands at the intersection of several critical motifs in medicinal chemistry. Its architecture combines the quinoline core, a "privileged structure" renowned for its presence in numerous approved drugs, with two powerful modulating groups: a trifluoromethyl (-CF₃) group and a carbonitrile (-CN) moiety.[1][2][3] The trifluoromethyl group is strategically employed in drug design to enhance metabolic stability, increase lipophilicity, and improve target binding affinity.[4][5][6][7] Simultaneously, the 2-carbonitrile group serves as both a key pharmacophoric element and a versatile synthetic handle for further molecular elaboration.[3][8] This unique combination makes **4-(Trifluoromethyl)quinoline-2-carbonitrile** an exceptionally valuable building block for researchers and scientists in drug development, particularly in the pursuit of novel kinase inhibitors for oncology and other therapeutic areas. This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, and strategic applications in modern drug discovery workflows.

The Strategic Importance of the Molecular Architecture

The utility of **4-(Trifluoromethyl)quinoline-2-carbonitrile** in drug design is not accidental; it is a direct result of the synergistic interplay between its three core components.

- The Quinoline Nucleus: As a bioisostere of naphthalene, the quinoline ring system is a foundational scaffold in pharmacology.^[1] Its rigid, bicyclic structure provides a well-defined orientation for appended functional groups to interact with biological targets. It is a cornerstone of drugs with a vast range of activities, including anticancer, antimalarial, and antibacterial properties.^{[1][9]}
- The 4-Trifluoromethyl Group: The introduction of a -CF₃ group profoundly alters a molecule's physicochemical profile. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a drug candidate's cell permeability and metabolic stability by blocking potential sites of oxidative metabolism.^{[4][7]} These attributes are critical for improving pharmacokinetic profiles and overall therapeutic efficacy.^[6]
- The 2-Carbonitrile Moiety: The nitrile group at the C2 position is a key functional group. It is a potent hydrogen bond acceptor and can participate in crucial interactions within a protein's active site. Furthermore, it is a versatile chemical handle, readily convertible into other functional groups such as amides, tetrazoles, or amines, making it an ideal anchor point for fragment-based drug design (FBDD) and structure-activity relationship (SAR) studies.^[3] The 2-cyanoquinoline framework itself is present in several biologically active molecules, including agents with anti-HIV and anticancer properties.^[8]

[Click to download full resolution via product page](#)

Caption: Synergistic contributions of the core structural motifs.

Physicochemical Properties and Characterization

A precise understanding of a compound's physical and chemical properties is fundamental for its application in research. While extensive experimental data for this specific molecule is not widely published, its key identifiers and expected spectral characteristics can be summarized.

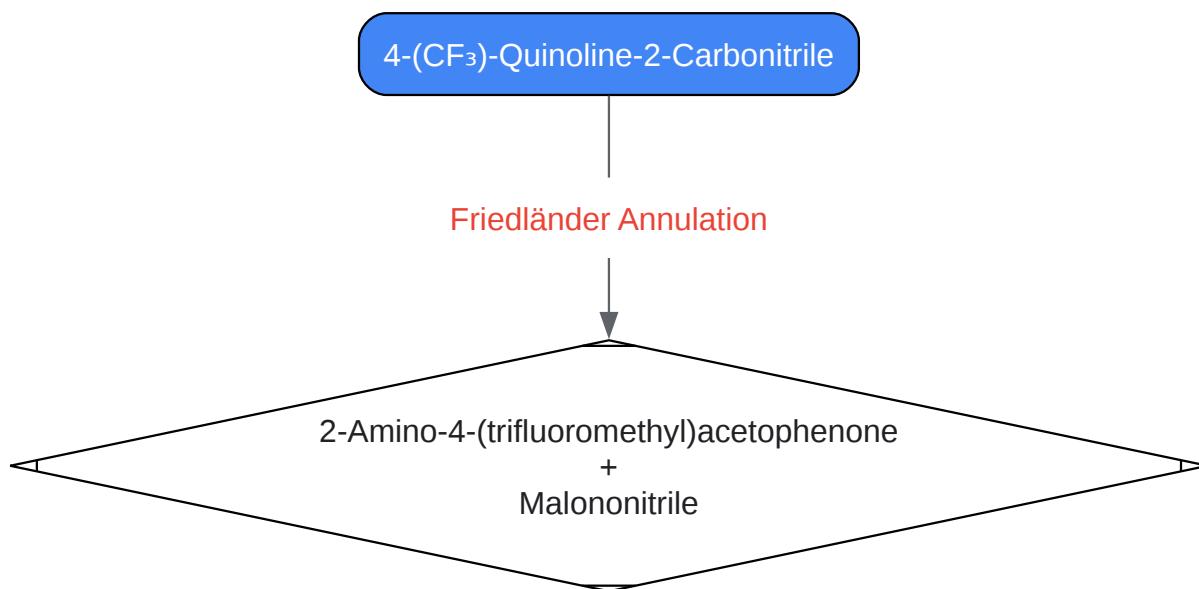
Quantitative Data Summary

Property	Value	Source(s)
CAS Number	25199-89-7	[10] [11]
Molecular Formula	C ₁₁ H ₅ F ₃ N ₂	[10]
Molecular Weight	222.17 g/mol	[10]
Purity	Typically ≥97%	[10]
MDL Number	MFCD11046310	[10]

Predicted Spectroscopic Signatures

While experimental spectra should always be used for definitive identification, the expected nuclear magnetic resonance (NMR) and infrared (IR) signatures can be predicted based on the structure.

- ¹H NMR: The spectrum would be characterized by signals in the aromatic region (typically 7.5-9.0 ppm), corresponding to the five protons on the quinoline ring system. The specific coupling patterns (doublets, triplets, doublets of doublets) would allow for the assignment of each proton.
- ¹³C NMR: Key diagnostic signals would include a quartet for the trifluoromethyl carbon (due to C-F coupling) around 120-125 ppm, a signal for the nitrile carbon (-C≡N) around 115-120 ppm, and multiple signals in the aromatic region for the quinoline carbons.
- ¹⁹F NMR: A single, sharp signal would be expected, as all three fluorine atoms in the -CF₃ group are chemically equivalent.
- IR Spectroscopy: A sharp, strong absorption band around 2220-2240 cm⁻¹ would be indicative of the nitrile (C≡N) stretch. Strong C-F stretching bands would be observed in the 1100-1300 cm⁻¹ region.


Synthesis and Mechanistic Considerations

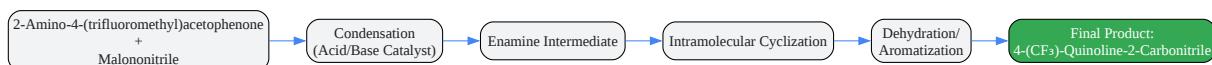
A definitive, peer-reviewed synthesis for **4-(Trifluoromethyl)quinoline-2-carbonitrile** is not readily available in the literature. However, a plausible and chemically sound synthetic route

can be constructed based on established methodologies for forming substituted quinolines, such as the Friedländer annulation.[12]

Proposed Retrosynthetic Pathway

A logical retrosynthetic analysis points to a Friedländer-type condensation between a 2-aminoaryl ketone precursor and a compound containing an activated methylene group adjacent to a nitrile.

[Click to download full resolution via product page](#)


Caption: Retrosynthetic analysis via Friedländer annulation.

This approach involves the acid- or base-catalyzed reaction of an ortho-aminoaryl aldehyde or ketone with a compound possessing a reactive α -methylene group. The causality behind this choice is its high efficiency and reliability for constructing the quinoline core.

Hypothetical Forward Synthesis Workflow

- Starting Material: The synthesis would commence with commercially available 2-amino-4-(trifluoromethyl)acetophenone.

- Condensation: This ketone would be reacted with a methylene-activated nitrile, such as malononitrile or ethyl cyanoacetate, under catalytic conditions (e.g., proline potassium salt, p-toluenesulfonic acid).[12]
- Cyclization & Dehydration: The initial condensation product, an enamine, would undergo intramolecular cyclization onto the aromatic ring.
- Aromatization: Subsequent dehydration and/or oxidation (often spontaneous in air) would lead to the formation of the stable, aromatic quinoline ring system.

[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis of the title compound.

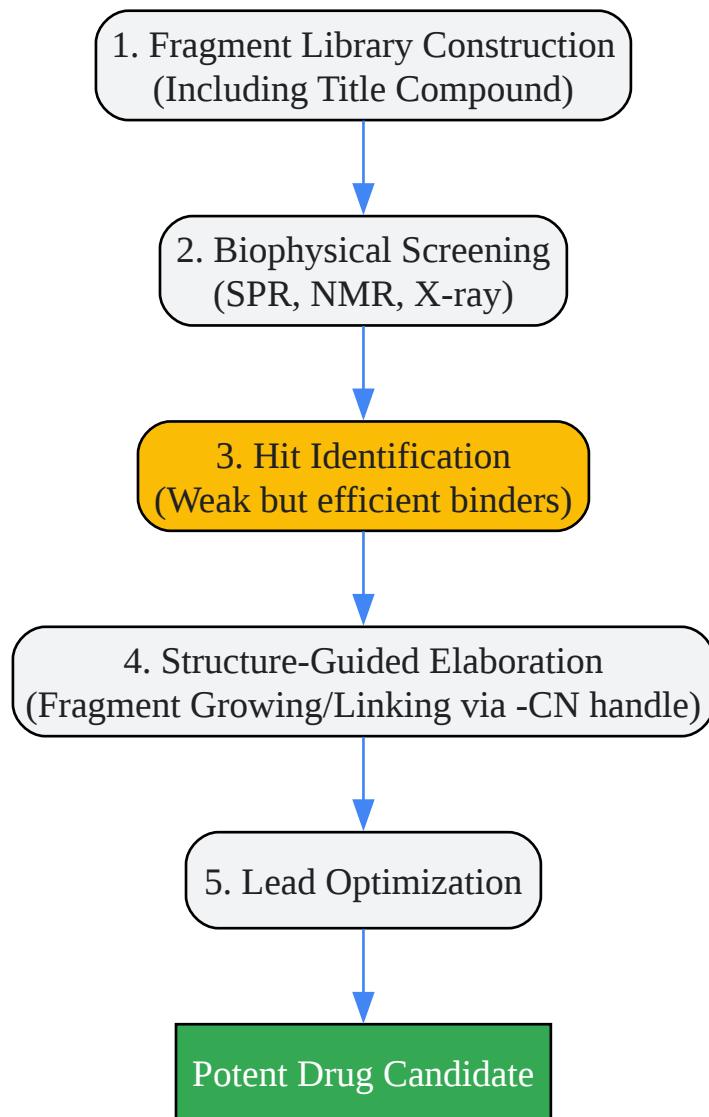
Applications in Drug Discovery

The primary application of **4-(Trifluoromethyl)quinoline-2-carbonitrile** is as a high-value scaffold for the synthesis of bioactive molecules, particularly kinase inhibitors.

Scaffold for Kinase Inhibitors

Many small-molecule kinase inhibitors are designed to compete with ATP at the enzyme's active site. The quinoline scaffold is a well-established "hinge-binder," capable of forming key hydrogen bonds with the backbone of the kinase hinge region, mimicking the interactions of the adenine portion of ATP.[1] Derivatives of trifluoromethylquinolines have shown inhibitory activity against crucial cancer-related kinases like PI3K and c-Met.[1][13][14]

[Click to download full resolution via product page](#)


Caption: Potential inhibition of the PI3K signaling pathway.

Utility in Fragment-Based Drug Design (FBDD)

FBDD is a powerful strategy for identifying novel lead compounds by screening low-molecular-weight fragments.^[3] **4-(Trifluoromethyl)quinoline-2-carbonitrile** is an excellent candidate for an FBDD library due to its:

- Low Molecular Weight: Adheres to the "Rule of Three."^[3]

- Structural Rigidity: Provides a defined vector for binding and subsequent chemical elaboration.
- Functional Handles: The nitrile group provides a clear and reliable point for "fragment growing" or "fragment linking" to optimize binding affinity.[3]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 5. CAS 1701-24-2: 4-Chloro-2-(trifluoromethyl)quinoline [cymitquimica.com]
- 6. nbinno.com [nbinno.com]
- 7. jelsciences.com [jelsciences.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. chemuniverse.com [chemuniverse.com]
- 11. echemi.com [echemi.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and anticancer activity of some novel trifluoromethylquinolines carrying a biologically active benzenesulfonamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure-based discovery of novel 4-(2-fluorophenoxy)quinoline derivatives as c-Met inhibitors using isocyanide-involved multicomponent reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-(Trifluoromethyl)quinoline-2-carbonitrile CAS number 25199-89-7]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1395191#4-trifluoromethyl-quinoline-2-carbonitrile-cas-number-25199-89-7>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com